D-Myo-inositol 1,3,4-tris-*phosphate amm onium
Description
D-Myo-inositol 1,3,4-trisphosphate ammonium (Ins(1,3,4)P₃) is a phosphorylated derivative of myo-inositol, a cyclic polyol central to eukaryotic signaling pathways. This molecule is generated via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) or through sequential phosphorylation/dephosphorylation of higher-order inositol phosphates (IPs) . Ins(1,3,4)P₃ acts as a secondary messenger, modulating intracellular calcium (Ca²⁺) release and regulating metabolic enzymes such as inositol 3,4,5,6-tetrakisphosphate 1-kinase (Ki = 50 nM) . Its ammonium salt form enhances solubility for experimental applications, including kinase/phosphatase assays and Ca²⁺ mobilization studies .
Properties
Molecular Formula |
C6H18NO15P3 |
|---|---|
Molecular Weight |
437.13 g/mol |
IUPAC Name |
azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
InChI Key |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Strategy
The synthesis typically begins with commercially available myo-inositol , a cyclohexanehexol with six hydroxyl groups. The key challenge is the selective phosphorylation at the 1, 3, and 4 positions while protecting other hydroxyl groups to prevent undesired reactions. The general approach involves:
- Selective protection of hydroxyl groups using benzyl, allyl, or methoxybenzyl ethers.
- Regioselective phosphorylation of the free hydroxyl groups.
- Deprotection steps to yield the free trisphosphate salt.
- Conversion to the ammonium salt form for stability and usability.
Protection and Regioselective Functionalization
Protection of Hydroxyl Groups
Benzylation and Allylation:
Key intermediates are prepared by benzylating or allylating specific hydroxyl groups to mask them temporarily. For example, 1,4-di-O-allyl-myo-inositol can be selectively p-methoxybenzylated at the 3-position to protect that site while leaving others free for phosphorylation.Cyclohexylidene Ketal Formation:
In some syntheses, cyclohexylidene groups are used to protect vicinal diols, enabling selective reactions on other hydroxyls.
Regioselective Phosphorylation
Phosphitylation is achieved using reagents such as bis(benzyloxy)(diisopropylamino)phosphine , which allows introduction of protected phosphate groups at the desired positions.
Oxidation of the phosphite triesters to phosphate triesters is typically performed using tert-butyl hydroperoxide or similar oxidants.
Deprotection and Salt Formation
Deprotection:
Removal of benzyl, allyl, and methoxybenzyl protecting groups is achieved by catalytic hydrogenolysis or treatment with sodium in liquid ammonia, which also helps to prevent phosphate migration.Ammonium Salt Formation:
The free trisphosphate is converted into the ammonium salt, which is more stable and easier to handle. The ammonium salt form typically contains approximately 3.5 ammonium ions per molecule, as confirmed by elemental analysis.
Detailed Synthetic Route Example
A representative synthetic sequence is as follows (adapted from key literature):
Purity, Stability, and Characterization
The final ammonium salt product typically has a purity greater than 97%, with minimal phosphate migration (<3%).
It is non-hygroscopic and light-stable, with a molecular formula of $$ \mathrm{C6H{24}N3O{15}P_3} $$ and molecular weight approximately 471.2 g/mol.
The compound is stable for at least one year when stored at -20°C.
Summary Table of Key Synthetic Parameters
Research Findings and Considerations
The synthetic routes emphasize the importance of selective protection to avoid phosphate migration, which can complicate purification and reduce yield.
Sodium in liquid ammonia is preferred for deprotection to minimize side reactions and maintain stereochemical integrity.
The ammonium salt form has been confirmed by elemental analysis and shows appropriate physicochemical properties for biochemical studies.
Variations in protecting groups and phosphorylation strategies have been explored to optimize yields and stereochemical purity, but the described methods remain the most robust and reproducible.
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different inositol phosphate derivatives.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .
Scientific Research Applications
Biological Significance
D-Myo-inositol 1,3,4-tris-phosphate ammonium plays a crucial role in intracellular signaling pathways. It is involved in:
- Calcium Signaling : This compound facilitates the entry of calcium ions across the plasma membrane, which is vital for various cellular functions including muscle contraction and neurotransmitter release .
- Cell Proliferation and Differentiation : It influences cellular responses to growth factors and hormones, impacting processes such as cell division and differentiation.
Neurobiology
D-Myo-inositol 1,3,4-tris-phosphate ammonium has been studied extensively for its role in neuronal function. Research indicates that it is involved in:
- Neurotransmitter Release : It regulates the release of neurotransmitters in response to synaptic stimulation .
- Neurodegenerative Diseases : Disruptions in inositol phosphate signaling are linked to conditions like Alzheimer’s disease and bipolar disorder .
Plant Physiology
In plant biology, D-Myo-inositol 1,3,4-tris-phosphate ammonium is essential for:
- Embryogenesis : Studies show that it plays a critical role during the embryonic development of plants such as Arabidopsis thaliana, where its deficiency leads to lethal phenotypes .
- Stress Responses : It aids in the regulation of plant responses to environmental stressors .
Cancer Research
Recent studies have highlighted the potential anticancer properties of D-Myo-inositol 1,3,4-tris-phosphate ammonium:
- Tumor Growth Inhibition : Clinical trials have demonstrated that it can reduce tumor size when used alongside chemotherapy .
- Mechanism of Action : It appears to enhance the efficacy of certain chemotherapeutic agents by modulating intracellular signaling pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Buccafusca et al. (2008) | Inositol deficiency led to neonatal lethality in mice | Highlights the importance of inositol compounds in developmental biology |
| Grases et al. (2009) | IP6 (a related compound) inhibited tartar formation by 70% | Suggests potential dental applications for inositol phosphates |
| Khurana et al. (2019) | Patient with metastatic melanoma achieved complete remission using IP6 + inositol | Indicates therapeutic potential for cancer treatment |
Mechanism of Action
The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the
Biological Activity
D-Myo-inositol 1,3,4-tris-phosphate ammonium (Ins(1,3,4)P₃) is a significant molecule in cellular signaling, particularly in the phosphoinositide signaling pathway. This compound plays a crucial role in various biological processes, including calcium signaling and cellular communication.
- Molecular Formula : C₆H₁₅N₁O₉P₃
- Molecular Weight : Approximately 517.102 g/mol
- Structure : It is a phosphorylated derivative of myo-inositol, characterized by three phosphate groups attached to the inositol ring.
Biological Significance
D-Myo-inositol 1,3,4-tris-phosphate ammonium is recognized for its role as a second messenger in the release of calcium ions from the endoplasmic reticulum. This action is pivotal in various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound's interactions with specific receptors and enzymes further underscore its importance in cellular signaling pathways.
Key Functions:
- Calcium Mobilization : Ins(1,3,4)P₃ binds to inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, initiating calcium release into the cytoplasm .
- Signal Transduction : It participates in numerous signaling cascades triggered by hormones and neurotransmitters, influencing metabolic processes and gene expression .
Enzymatic Interactions
Recent studies have highlighted the interactions of Ins(1,3,4)P₃ with various enzymes:
- Inositol 1,3,4-Trisphosphate Kinase : This enzyme phosphorylates Ins(1,3,4)P₃ to produce Ins(1,3,4,5)P₄. The kinetic parameters for this reaction have been characterized with values around 200 nM for Ins(1,3,4)P₃ and 171 µM for ATP .
- Phosphatases : The breakdown of Ins(1,3,4)P₃ by phosphatases has also been studied extensively. These enzymes play a critical role in regulating the levels of this second messenger within cells .
Case Studies
Several case studies illustrate the biological activity of D-Myo-inositol 1,3,4-tris-phosphate ammonium:
- Cancer Research : Elevated levels of Ins(1,3,4)P₃ have been associated with tumor growth and metastasis. Studies show that its signaling pathways can influence cell survival and proliferation in cancer cells .
- Neurobiology : In neuronal cells, Ins(1,3,4)P₃ is crucial for synaptic plasticity and learning processes. Its modulation can affect cognitive functions and memory formation .
Comparative Analysis with Related Compounds
The following table summarizes the distinctions between D-Myo-inositol 1,3,4-tris-phosphate ammonium and other related inositol phosphates:
| Compound Name | Key Role | Unique Features |
|---|---|---|
| D-Myo-inositol 1,4,5-tris-phosphate | Calcium signaling | Widely studied; primary second messenger |
| D-Myo-inositol 1,3,4,5-tetrakis-phosphate | Complex signaling pathways | Involved in multiple cellular functions |
| D-Myo-inositol 3-phosphate | Glucose metabolism | Primarily linked to energy metabolism |
| D-Myo-inositol 1-phosphate | Lipid signaling | Plays a role in membrane dynamics |
Comparison with Similar Compounds
Comparison with Similar Inositol Phosphates
Structural and Functional Differences
The biological activity of inositol phosphates is dictated by phosphorylation patterns. Below is a comparative analysis of Ins(1,3,4)P₃ with key analogs:
Key Research Findings
- Ca²⁺ Mobilization : Ins(1,3,4)P₃ and Ins(1,4,5)P₃ exhibit similar magnitudes of Ca²⁺ release in platelets (~3-fold increase over basal levels) . However, Ins(1,4,5)P₃ is the primary mediator of receptor-driven Ca²⁺ flux in most cells .
- Metabolic Branching : Ins(1,3,4)P₃ occupies a unique branch point in IP metabolism. In porcine muscle, it is dephosphorylated to Ins(3,4)P₂ (soluble extracts) or Ins(1,3)P₂ (particulate extracts), unlike Ins(1,4,5)P₃, which yields Ins(1,4)P₂ .
- Oncogenic Signaling : In v-src-transformed fibroblasts, Ins(1,3,4)P₃ serves as a precursor for Ins(1,4,5,6)P₄, a molecule linked to cell proliferation .
Binding and Selectivity
Data Tables
Table 1: Comparative Kinetic Parameters
Table 2: Commercial Availability
Q & A
Q. What controls the equilibrium between Ins(1,3,4)P3 synthesis and degradation in hypoxic vs. normoxic conditions?
- Methodological Insight : Hypoxia-inducible factors (HIFs) upregulate phosphatases like INPP5J, shifting Ins(1,3,4)P3 toward Ins(3,4)P2. Metabolic flux analysis (¹³C-glucose tracing) coupled with RNA-seq identifies hypoxia-responsive genes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
